molecular formula C14H16N2O2 B1374075 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1483427-22-0

8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B1374075
CAS RN: 1483427-22-0
M. Wt: 244.29 g/mol
InChI Key: VKNDCYOANVAVDK-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octan-3-ol is a type of organic compound that falls under the category of bicyclic compounds . These compounds are characterized by having two cyclic structures in their molecular framework .


Synthesis Analysis

The synthesis of similar compounds, such as 8-oxabicyclo[3.2.1]octanes, has been reported in the literature . One method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 8-oxabicyclo[3.2.1]octanes, have been studied . For instance, one study reported a gold-catalysed cascade reaction for the diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

A notable application of 8-azabicyclo[3.2.1]octan-8-ol (ABOOL), a close homologue of 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, is in the field of organic synthesis. Toda et al. (2023) highlighted its use in catalyzing the oxidation of secondary alcohols to ketones using molecular oxygen and copper cocatalysts at room temperature. This process is efficient and uses readily available materials, making ABOOL a valuable catalyst in organic chemistry (Toda et al., 2023).

Structural and Conformational Studies

Research by Diez et al. (1991) focused on the synthesis and study of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives. Their work provided insights into the conformational properties of these compounds, which are crucial for understanding their reactivity and interaction with other molecules (Diez et al., 1991).

Synthesis of Bioactive Compounds

Jung et al. (2006) explored the synthesis of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones, highlighting the pharmacological significance of the tropane class of alkaloids. This study contributes to the development of methods for synthesizing structurally complex and biologically active molecules (Jung et al., 2006).

Development of Functionalized Bicyclic Compounds

Flores and Díez (2014) discussed the synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes. Their work emphasizes the role of these compounds in the production of biologically active natural products and as building blocks in organic synthesis (Flores & Díez, 2014).

properties

IUPAC Name

8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-11-7-9-5-6-10(8-11)16(9)14-15-12-3-1-2-4-13(12)18-14/h1-4,9-11,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNDCYOANVAVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC4=CC=CC=C4O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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